N-[[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl]-2,4-dimethoxybenzamide
Overview
Description
N-[[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl]-2,4-dimethoxybenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclohexyl group attached to a dimethoxyphenyl ring, which is further connected to a dimethoxybenzamide moiety. The presence of multiple methoxy groups and the cyclohexyl ring contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl]-2,4-dimethoxybenzamide typically involves several key steps:
Starting Materials: The synthesis begins with the preparation of 1-(3,4-dimethoxyphenyl)cyclohexylmethanol and 2,4-dimethoxybenzoic acid.
Formation of Intermediate: The alcohol group of 1-(3,4-dimethoxyphenyl)cyclohexylmethanol is converted to a suitable leaving group, such as a halide, through a reaction with a halogenating agent like thionyl chloride.
Amide Bond Formation: The intermediate is then reacted with 2,4-dimethoxybenzoic acid in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired amide bond.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl]-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitrating agents like nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; halogenating agents like bromine (Br2) for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl]-2,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anti-cancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl]-4-nitrobenzamide
- N-[[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl]-3-nitrobenzamide
Uniqueness
N-[[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl]-2,4-dimethoxybenzamide is unique due to its specific combination of methoxy groups and the cyclohexyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various scientific research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
N-[[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl]-2,4-dimethoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO5/c1-27-18-9-10-19(21(15-18)29-3)23(26)25-16-24(12-6-5-7-13-24)17-8-11-20(28-2)22(14-17)30-4/h8-11,14-15H,5-7,12-13,16H2,1-4H3,(H,25,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKGRWWQAGCYMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCC2(CCCCC2)C3=CC(=C(C=C3)OC)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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